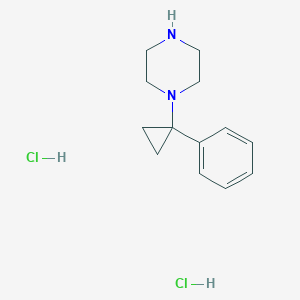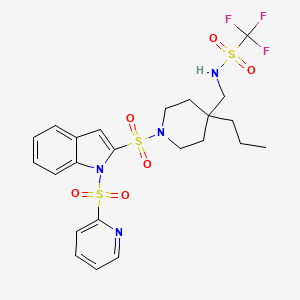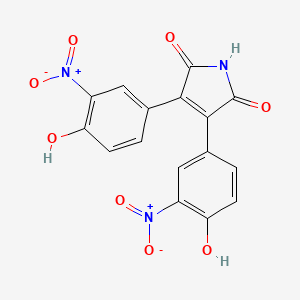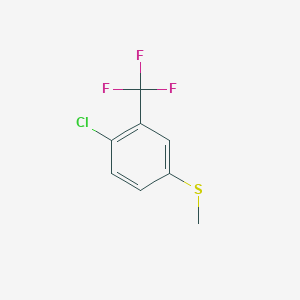
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride
Descripción general
Descripción
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl group attached to a cyclopropyl ring, which is further connected to a piperazine ring. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the reaction of phenylacetylene with a suitable cyclopropanation reagent, such as Simmons-Smith reagent (diiodomethane and zinc-copper couple). The resulting cyclopropylphenyl intermediate is then subjected to amination with piperazine under acidic conditions to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions, such as neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(1-Phenyl-cyclopropyl)-piperazine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The phenyl-cyclopropyl moiety may interact with receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound's unique structure suggests potential for diverse biological activities.
Comparación Con Compuestos Similares
1-(1-Phenyl-cyclopropyl)-ethanol
1-(1-Phenyl-cyclopropyl)-piperidine
1-(1-Phenyl-cyclopropyl)-methanol
1-(1-Phenyl-cyclopropyl)-amine
Propiedades
IUPAC Name |
1-(1-phenylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)13(6-7-13)15-10-8-14-9-11-15;;/h1-5,14H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYQVRANFGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)


![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)

![5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1487516.png)






